molecular formula C8H10BrNO2 B1507606 3-Bromo-4,5-dimethoxyaniline

3-Bromo-4,5-dimethoxyaniline

Cat. No.: B1507606
M. Wt: 232.07 g/mol
InChI Key: YRRIKASOUWTRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4,5-dimethoxyaniline is an aromatic amine derivative with a bromine atom and two methoxy groups substituted at the 3-, 4-, and 5-positions of the benzene ring, respectively. This compound is structurally significant in organic synthesis, particularly in the preparation of heterocyclic frameworks such as tetrahydroisoquinolines, as demonstrated in its use as a precursor in palladium-catalyzed reductive alkylation reactions . The presence of electron-donating methoxy groups and electron-withdrawing bromine creates a unique electronic environment, influencing its reactivity in coupling and cyclization reactions.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-bromo-4,5-dimethoxyaniline

InChI

InChI=1S/C8H10BrNO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,10H2,1-2H3

InChI Key

YRRIKASOUWTRID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
3-Bromo-4,5-dimethoxyaniline C₈H₁₀BrNO₂ 232.07 3-Br, 4-OCH₃, 5-OCH₃ Used in reductive alkylation for tetrahydroisoquinoline synthesis; moderate steric hindrance .
2-Bromo-3,5-dimethoxyaniline C₈H₁₀BrNO₂ 232.07 2-Br, 3-OCH₃, 5-OCH₃ Thermally unstable; explosive decomposition during distillation noted .
3-Bromo-4-methylaniline C₇H₈BrN 186.04 3-Br, 4-CH₃ Lower molecular weight; mp 27–30°C; used as a building block in fine chemicals .
3-Bromo-5-methoxyaniline C₇H₈BrNO 202.05 3-Br, 5-OCH₃ Single methoxy group reduces steric effects; higher solubility in organic solvents .
3-Bromo-4,5-difluoroaniline C₆H₄BrF₂N 208.00 3-Br, 4-F, 5-F Electronegative fluorine substituents enhance oxidative stability; lower molecular weight .

Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Effects :

    • Methoxy groups in this compound activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. In contrast, 3-Bromo-4,5-difluoroaniline’s fluorine substituents strongly deactivate the ring, reducing reactivity in coupling reactions .
    • 2-Bromo-3,5-dimethoxyaniline’s instability under thermal stress contrasts with the relative stability of the 3-bromo isomer, highlighting positional isomerism’s impact on safety .
  • Steric Considerations :

    • The 4,5-dimethoxy substitution in the target compound introduces moderate steric hindrance, whereas 3-Bromo-4-methylaniline’s methyl group offers minimal hindrance, favoring faster reaction kinetics .

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